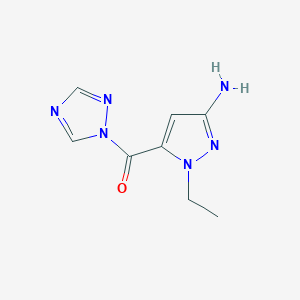
1-ethyl-5-(1H-1,2,4-triazol-1-ylcarbonyl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-5-(1H-1,2,4-triazol-1-ylcarbonyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C8H10N6O and its molecular weight is 206.209. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Ethyl-5-(1H-1,2,4-triazol-1-ylcarbonyl)-1H-pyrazol-3-amine (CAS No. 1856100-35-0) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H10N6O, with a molecular weight of 206.2046 g/mol. The structure features a pyrazole ring substituted with a triazole moiety, which is known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H10N6O |
| Molecular Weight | 206.2046 g/mol |
| CAS Number | 1856100-35-0 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been reported in the literature, focusing on optimizing yields and purity.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown inhibition against various cancer cell lines such as A549 (lung cancer), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer) with IC50 values indicating potent anti-proliferative effects .
Anti-inflammatory and Antibacterial Properties
Studies have demonstrated that pyrazole derivatives possess anti-inflammatory and antibacterial activities. For example, derivatives similar to this compound have been evaluated for their ability to inhibit nitric oxide production in LPS-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Antifungal Activity
The compound's antifungal activity has also been explored. In vitro assays against various phytopathogenic fungi revealed that certain pyrazole derivatives exhibit moderate to excellent antifungal properties .
Structure–Activity Relationships (SAR)
The SAR studies indicate that modifications on the pyrazole ring and the triazole substituent significantly affect biological activity. For example:
- Substituents on the triazole ring can enhance binding affinity to target proteins.
- Alkyl groups at specific positions on the pyrazole ring may improve solubility and bioavailability.
Case Studies
Several case studies highlight the effectiveness of compounds related to this compound:
Case Study 1: Antitumor Efficacy
A study evaluated a series of pyrazole derivatives for their antitumor efficacy against A549 cells. The most promising compounds showed significant inhibition of cell proliferation at low micromolar concentrations .
Case Study 2: Anti-inflammatory Effects
In a model assessing anti-inflammatory activity, derivatives exhibited a marked reduction in pro-inflammatory cytokines. This suggests that modifications leading to increased lipophilicity may enhance anti-inflammatory effects .
Propriétés
IUPAC Name |
(5-amino-2-ethylpyrazol-3-yl)-(1,2,4-triazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O/c1-2-13-6(3-7(9)12-13)8(15)14-5-10-4-11-14/h3-5H,2H2,1H3,(H2,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQVTJNZNASGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













